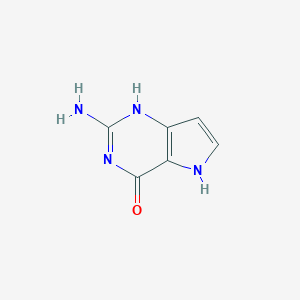

9-Deazaguanine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPRJYSJODFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216202 | |

| Record name | 9-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-58-9 | |

| Record name | 9-Deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deazaguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 65996-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65996-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate world of 7-deazaguanine derivatives: A deep dive into bacterial biosynthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the biosynthesis of 7-deazaguanine (B613801) derivatives in bacteria. This whitepaper delves into the core metabolic pathways, enzymatic mechanisms, and regulatory networks that govern the production of these vital compounds. From the fundamental building blocks to the complex final structures of antibiotics like toyocamycin (B1682990) and sangivamycin (B1680759), this guide provides a detailed roadmap of this fascinating area of microbiology.

Introduction to 7-Deazaguanine Derivatives

7-deazaguanine derivatives are a class of modified purines where the nitrogen at position 7 is replaced by a carbon. This structural alteration is the gateway to a diverse array of molecules with significant biological activities. In bacteria, these compounds play crucial roles in tRNA modification, enhancing translational fidelity, and as secondary metabolites with potent antibiotic properties.[1][2][3] Understanding the biosynthetic pathways of these derivatives is paramount for the development of novel antimicrobial agents and for harnessing these pathways for biotechnological applications.

The Core Biosynthetic Pathway: Synthesis of preQ₀

The biosynthesis of most 7-deazaguanine derivatives in bacteria converges on a common intermediate: 7-cyano-7-deazaguanine, also known as preQ₀.[3][4] This central pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of four enzymatic steps.

The biosynthesis of preQ₀ from GTP is a fundamental pathway that serves as the entry point for the production of a wide range of 7-deazaguanine derivatives. This process involves a cascade of enzymatic reactions that progressively modify the purine (B94841) ring of GTP.

The pathway is initiated by GTP cyclohydrolase I (FolE) , which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). Subsequently, 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD) catalyzes the conversion of H₂NTP to CPH₄. The third step is a complex rearrangement reaction mediated by the radical S-adenosyl-L-methionine (SAM) enzyme 7-carboxy-7-deazaguanine (CDG) synthase (QueE) , which transforms CPH₄ into CDG. Finally, 7-cyano-7-deazaguanine synthase (QueC) , an ATP-dependent enzyme, catalyzes the formation of the nitrile group in preQ₀ from the carboxyl group of CDG, utilizing ammonia (B1221849) as the nitrogen source.

Quantitative Data on Core Biosynthetic Enzymes

Detailed kinetic analysis of the enzymes involved in the preQ₀ pathway is crucial for understanding the efficiency and regulation of this metabolic route. While comprehensive kinetic data for all enzymes is not yet available, studies on key enzymes have provided valuable insights.

| Enzyme | Organism | Substrate | Km | kcat | Apparent Km (Cofactor) | Optimal Conditions | Reference |

| QueE | Bacillus subtilis | CPH₄ | 20 ± 7 µM | 5.4 ± 1.2 min⁻¹ | SAM: 45 ± 1 µM | Mg²⁺: 0.21 ± 0.03 mM | |

| QueC | Geobacillus kaustophilus | CDG | - | - | - | pH 9.5, 60°C |

Note: "-" indicates data not available in the cited literature.

Biosynthesis of Queuosine (B110006)

Queuosine (Q) is a hypermodified 7-deazaguanosine (B17050) found in the anticodon of specific tRNAs in both bacteria and eukaryotes. In bacteria, the biosynthesis of Q proceeds from the common precursor preQ₀. The pathway involves the reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF . Subsequently, the tRNA-guanine transglycosylase (TGT) inserts preQ₁ into the wobble position of the corresponding tRNAs. Further enzymatic modifications then lead to the mature queuosine.

Biosynthesis of Toyocamycin and Sangivamycin

The antibiotics toyocamycin and sangivamycin are pyrrolopyrimidine nucleoside analogs produced by certain species of Streptomyces. Their biosynthesis also originates from the preQ₀ pathway. A specific gene cluster in Streptomyces rimosus has been identified to be responsible for their production.

This cluster contains genes homologous to those in the core preQ₀ pathway (toyM, toyB, toyC, and toyD corresponding to queC, queD, queE, and folE, respectively), along with a set of genes encoding for purine salvage and modification enzymes. These additional enzymes are responsible for the conversion of preQ₀ into toyocamycin. The final step in this pathway is the conversion of toyocamycin to sangivamycin, a reaction catalyzed by a nitrile hydratase . While the overall scheme is understood, the precise enzymatic steps and intermediates in the conversion of preQ₀ to toyocamycin are still an active area of research.

Regulation of 7-Deazaguanine Biosynthesis

The biosynthesis of 7-deazaguanine derivatives is tightly regulated to meet the metabolic needs of the cell. In the case of queuosine, the expression of genes involved in the biosynthesis of its precursor, preQ₁, is often controlled by preQ₁ riboswitches . These are structured RNA elements in the 5' untranslated region of mRNAs that can directly bind to preQ₁ and modulate gene expression, typically through transcriptional termination or inhibition of translation initiation.

For the antibiotic toyocamycin, the biosynthetic gene cluster in Streptomyces diastatochromogenes contains a LuxR-family transcriptional activator known as ToyA . ToyA positively regulates the expression of the toyocamycin biosynthetic genes, and its overexpression has been shown to significantly increase toyocamycin production.

Experimental Protocols

In Vitro Reconstitution of the preQ₀ Biosynthetic Pathway

This protocol is adapted from McCarty et al. (2009).

Objective: To synthesize preQ₀ from GTP in vitro using purified enzymes.

Materials:

-

Purified His-tagged FolE, QueD, QueE, and QueC enzymes.

-

GTP (Guanosine Triphosphate)

-

SAM (S-adenosyl-L-methionine)

-

ATP (Adenosine Triphosphate)

-

Ammonium sulfate

-

Dithiothreitol (DTT)

-

Magnesium sulfate

-

Sodium dithionite (B78146)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Anaerobic chamber

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Enzyme Purification: Express and purify His-tagged FolE, QueD, QueE, and QueC from an E. coli expression system using nickel-affinity chromatography. Ensure all purification steps for the oxygen-sensitive radical SAM enzyme QueE are performed under anaerobic conditions.

-

Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgSO₄

-

10 mM DTT

-

1 mM GTP

-

2 mM SAM

-

5 mM ATP

-

10 mM Ammonium sulfate

-

2 mM Sodium dithionite (freshly prepared)

-

Purified FolE, QueD, QueE, and QueC (e.g., 1-5 µM each)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

-

Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC to separate the reactants and products. Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).

-

Collect fractions corresponding to the expected retention time of preQ₀.

-

Confirm the identity of the product by mass spectrometry (LC-MS/MS).

-

Quantitative Analysis of 7-Deazaguanine Derivatives by HPLC-MS/MS

This protocol provides a general workflow for the quantification of 7-deazaguanine derivatives in biological samples.

Objective: To quantify the levels of 7-deazaguanine derivatives in bacterial genomic DNA or tRNA.

Materials:

-

Purified genomic DNA or total tRNA from bacterial cultures.

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC-grade water and acetonitrile (B52724)

-

Formic acid

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.

-

Standards for the 7-deazaguanine derivatives of interest.

Procedure:

-

Nucleic Acid Digestion:

-

Digest the purified DNA or tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

-

Sample Preparation:

-

Filter the digested sample to remove enzymes.

-

Dry the sample and resuspend in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid on a C18 column.

-

Detect and quantify the 7-deazaguanine derivatives using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each derivative should be determined using authentic standards.

-

-

Data Analysis:

-

Generate a standard curve for each 7-deazaguanine derivative using known concentrations of the standards.

-

Quantify the amount of each derivative in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of 7-deazaguanine derivatives in bacteria is a rich and complex field of study with significant implications for both fundamental microbiology and applied biotechnology. The elucidation of these pathways has not only expanded our understanding of microbial metabolism but has also opened up new avenues for the discovery and development of novel antibiotics. The intricate enzymatic machinery and the precise regulatory control of these pathways highlight the elegance and efficiency of bacterial metabolic networks. Further research into the yet uncharacterized steps of pathways like that of toyocamycin and a deeper understanding of their regulation will undoubtedly pave the way for innovative applications in medicine and synthetic biology.

References

- 1. Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The absence of the queuosine tRNA modification leads to pleiotropic phenotypes revealing perturbations of metal and oxidative stress homeostasis in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and Overexpression of the Toy Cluster for Titer Improvement of Toyocamycin in Streptomyces diastatochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Deazaguanines in tRNA and DNA Modifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deazaguanine derivatives represent a fascinating and functionally diverse class of nucleic acid modifications. Historically, research focused on 7-deazaguanine-based modifications in transfer RNA (tRNA), such as queuosine (B110006) and archaeosine (B114985), which are critical for translational fidelity and structural stability. More recently, the discovery of 7-deazaguanine (B613801) derivatives in bacterial and phage DNA has unveiled novel epigenetic defense mechanisms against host endonucleases. This guide clarifies the crucial distinction between the naturally occurring 7-deazaguanine modifications and the synthetic analog 9-deazaguanine , which serves as a vital experimental tool for studying the enzymatic machinery of these modifications. We provide a comprehensive overview of the biosynthesis, function, and biological significance of deazaguanine modifications in both tRNA and DNA. Furthermore, this document includes quantitative data on modification levels and enzyme kinetics, detailed experimental protocols for their analysis, and visual diagrams of the key biochemical pathways and workflows.

Introduction: The Critical Distinction Between 7-Deazaguanine and this compound

In the study of nucleic acid modifications, precision in chemical nomenclature is paramount. The term "deazaguanine" refers to a guanine (B1146940) analog where a nitrogen atom in the purine (B94841) ring system is replaced by a carbon atom. The position of this substitution dictates the molecule's biological role.

-

7-Deazaguanine: This is the core structure of naturally occurring modified bases found in both tRNA and DNA. In these molecules, the N7 atom of the imidazole (B134444) ring of guanine is replaced by a carbon. This C7 position is then further modified to create complex derivatives like queuosine (Q) and archaeosine (G+). These modifications are enzymatically incorporated into nucleic acids and play significant biological roles.

-

This compound: This is a synthetic analog where the N9 atom, which forms the N-glycosidic bond with the ribose or deoxyribose sugar, is replaced by a carbon. Because it cannot form a glycosidic bond, this compound acts as a potent inhibitor of enzymes that catalyze the exchange of guanine in nucleic acids, most notably tRNA-Guanine Transglycosylase (TGT). Its primary use is as a mechanistic probe to trap the covalent enzyme-RNA intermediate for structural and functional studies[1][2][3].

This guide will primarily focus on the biology of 7-deazaguanine derivatives, with a dedicated section on the experimental utility of this compound.

The Role of 7-Deazaguanine Derivatives in tRNA Modification

The most well-characterized roles of 7-deazaguanine are in the post-transcriptional modification of tRNA, where they form the hypermodified nucleosides queuosine (Q) and archaeosine (G+).

Biosynthesis of Queuosine (Q) and Archaeosine (G+)

Both Q and G+ share a common biosynthetic precursor, 7-cyano-7-deazaguanine (preQ₀) , which is synthesized from guanosine (B1672433) triphosphate (GTP) in a multi-step enzymatic pathway[4][5]. From this branch point, the pathways diverge.

-

Queuosine (Q) Pathway (Bacteria and Eukaryotes): In bacteria, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) . The enzyme tRNA-guanine transglycosylase (TGT) then excises the genetically encoded guanine at the wobble position (position 34) of tRNAs with GUN anticodons (tRNA^His, tRNA^Asn, tRNA^Asp, and tRNA^Tyr) and inserts preQ₁. Subsequent enzymatic modifications on the tRNA convert preQ₁ to queuosine. Eukaryotes cannot synthesize the precursor de novo and must salvage the queuine (B138834) base from their diet or gut microbiome, which is then directly inserted into the tRNA by a eukaryotic TGT.

-

Archaeosine (G+) Pathway (Archaea): In most archaea, TGT directly inserts the precursor preQ₀ into position 15 of the D-loop of many tRNAs. The preQ₀-modified tRNA is then converted to archaeosine (G+) by the enzyme archaeosine synthase (ArcS).

The Central Enzyme: tRNA-Guanine Transglycosylase (TGT)

TGT is the key enzyme in these pathways, responsible for the base-exchange reaction. It operates via a ping-pong kinetic mechanism, forming a covalent intermediate with the tRNA substrate after excising the original guanine base. This intermediate is then resolved by the nucleophilic attack of the incoming deazaguanine base (preQ₁ in bacteria, queuine in eukaryotes, preQ₀ in archaea).

Function of Q and G+ in tRNA

These complex modifications are crucial for the proper function of tRNA:

-

Queuosine (Q): Located at the wobble position, Q enhances translational accuracy and efficiency. It influences codon-anticodon pairing, and its absence can lead to translational frameshifting and stop codon readthrough.

-

Archaeosine (G+): Found in the D-loop, G+ is proposed to play a structural role, stabilizing the L-shaped tertiary structure of archaeal tRNAs, which is particularly important for thermophilic archaea.

The Emerging Role of 7-Deazaguanine Derivatives in DNA Modification

A paradigm shift in the field has been the recent discovery that 7-deazaguanine modifications are not exclusive to RNA.

Discovery in Phage and Bacterial Genomes

Genomic analysis of various bacteriophages and pathogenic bacteria, such as Salmonella enterica, revealed the presence of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in their DNA.

The dpd Gene Cluster and the Modification Machinery

This novel DNA modification system is encoded by a genomic island referred to as the dpd (deazapurine in DNA) gene cluster. This cluster contains genes for the de novo synthesis of the preQ₀ precursor, as well as homologs of TGT (e.g., DpdA) and other enzymes (e.g., DpdB, DpdC) required for inserting the modified base into DNA and its subsequent conversion. The DpdA enzyme, in a reaction dependent on ATP hydrolysis by DpdB, catalyzes the transglycosylation, while DpdC can convert the inserted dPreQ₀ to dADG.

A Defense Mechanism Against Restriction Enzymes

The primary function of these DNA modifications is to protect the genome from cleavage by host restriction-modification (R-M) systems. By replacing guanine at specific recognition sites, the phage or bacterial DNA becomes unrecognizable to a wide range of host restriction endonucleases, providing a significant survival advantage.

This compound as a Mechanistic Probe for TGT

The synthetic analog this compound (9dzG) has been instrumental in elucidating the mechanism of TGT.

Inhibition Mechanism and Trapping the Covalent Intermediate

The TGT reaction proceeds by a nucleophilic attack of a catalytic aspartate residue on the C1' of the ribose, releasing guanine and forming a covalent enzyme-tRNA intermediate. The incoming natural substrate (e.g., preQ₁) then attacks the C1' to resolve this intermediate. Because this compound lacks the N9 nitrogen required for this second step, it can enter the active site but cannot complete the reaction. This stalls the enzyme, effectively trapping the covalent TGT-RNA complex. This technique has been crucial for crystallizing and solving the structure of the TGT-RNA intermediate, providing invaluable insights into the enzyme's catalytic mechanism and RNA recognition.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding deazaguanine modifications and the enzymes involved.

Table 1: Levels of 7-Deazaguanine Modifications in DNA of Various Species

| Organism | Modification | Abundance (per 10⁶ nucleotides) | Reference |

|---|---|---|---|

| Salmonella enterica serovar Montevideo | dADG | 7844 ± 456 | |

| Salmonella enterica serovar Montevideo | dPreQ₀ | 31 ± 3 | |

| Escherichia phage 9g | dG+ (2'-deoxy-archaeosine) | ~250,000 (25% of G's) | |

| Vibrio phage phiSM | dPreQ₁ | 3790 | |

| Vibrio phage phiSM | mdPreQ₁ | 212 | |

| Campylobacter phage CP220 | dADG | ~1,000,000 (100% of G's) |

| Halovirus HVTV-1 | dPreQ₁ | ~300,000 (30% of G's) | |

Table 2: Kinetic Parameters of tRNA-Guanine Transglycosylases (TGT)

| Enzyme Source | Substrate | K_M (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Human | tRNA^Tyr | 0.34 ± 0.04 | 5.60 x 10⁻³ | |

| Human | Guanine | 0.41 ± 0.05 | 5.86 x 10⁻³ | |

| Human | Queuine | 0.027 ± 0.002 | 8.87 x 10⁻³ | |

| Human | preQ₁ | 2.50 ± 0.17 | 3.30 x 10⁻³ | |

| E. coli | tRNA^Tyr | 0.19 | - | |

| E. coli | Guanine | 0.11 ± 0.01 | 1.15 x 10⁻² |

| E. coli | preQ₁ | 0.051 ± 0.002 | 9.57 x 10⁻³ | |

Detailed Experimental Protocols

TGT Activity Assay (Radiolabeled Guanine Exchange)

This protocol measures the incorporation of a radiolabeled guanine into a tRNA substrate, which is a hallmark reaction of TGT in the absence of its natural deazaguanine substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

HEPES buffer (100 mM, pH 7.3)

-

MgCl₂ (20 mM)

-

DTT (5 mM)

-

tRNA substrate (e.g., in vitro transcribed human tRNA^Tyr) at a saturating concentration (e.g., 10 μM).

-

[8-¹⁴C]guanine (e.g., 20 μM).

-

-

Enzyme Addition: Equilibrate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding purified TGT enzyme to a final concentration of 50-100 nM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching and Precipitation: Stop the reaction by adding 2.5 mL of ice-cold 10% trichloroacetic acid (TCA). Place on ice for at least 30 minutes to precipitate the tRNA.

-

Sample Collection: Collect the precipitated tRNA by vacuum filtration onto a glass fiber filter disk (e.g., GF/C).

-

Washing: Wash the filter disk extensively with ice-cold 5% TCA (e.g., 40 mL) followed by a wash with ice-cold 95% ethanol (B145695) (e.g., 5 mL) to remove unincorporated radiolabel.

-

Quantification: Dry the filter, place it in a scintillation vial with a suitable scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Quantification of Queuosine in tRNA via APB Gel Electrophoresis

This method separates queuosine-modified tRNA from its unmodified counterpart based on the interaction of the cis-diol in the queuosine side chain with boronic acid in the gel.

-

Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-10%) containing 7 M urea (B33335) in TBE buffer. Add N-acryloyl-3-aminophenylboronic acid (APB) to the gel solution to a final concentration of 0.5 mg/mL and mix well before polymerization.

-

Sample Preparation: Isolate total RNA or tRNA from the cells or tissues of interest. Deacylate the tRNA by incubating in a basic buffer (e.g., 100 mM Tris-HCl, pH 9.0) at 37°C for 30 minutes to ensure uniform migration.

-

Electrophoresis: Load the deacylated RNA samples onto the APB-polyacrylamide gel. Run the electrophoresis in TBE buffer until the desired separation is achieved. The Q-modified tRNA will be retarded and migrate slower than the unmodified tRNA.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via electroblotting.

-

Northern Blotting:

-

UV-crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane overnight with a radiolabeled or digoxigenin-labeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA^Tyr).

-

Wash the membrane under stringent conditions to remove the unbound probe.

-

-

Detection and Quantification: Expose the membrane to a phosphor screen or X-ray film. Quantify the signal intensities of the upper (Q-modified) and lower (unmodified) bands using densitometry software. The fraction of Q-modification is calculated as [Intensity_upper / (Intensity_upper + Intensity_lower)].

LC-MS/MS Analysis of 7-Deazaguanine Modifications in DNA

This protocol provides a highly sensitive and specific method for identifying and quantifying 7-deazaguanine derivatives in genomic DNA.

-

DNA Isolation and Hydrolysis:

-

Isolate high-purity genomic DNA (e.g., 10-20 µg) from the phage or bacterium of interest.

-

Enzymatically digest the DNA to single nucleosides in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM MgCl₂) using a cocktail of nucleases and phosphatases. A typical cocktail includes Benzonase, DNase I, phosphodiesterase, and calf intestine alkaline phosphatase.

-

Incubate at 37°C for 16 hours.

-

-

Sample Cleanup: Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter. Lyophilize the filtrate and resuspend it in a solvent compatible with LC-MS analysis (e.g., water with 0.1% formic acid).

-

LC Separation:

-

Inject the resuspended nucleoside mixture onto a reverse-phase C18 column (e.g., Phenomenex Luna Omega Polar C18).

-

Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient might run from 2% to 7% B over 25 minutes.

-

-

MS/MS Detection:

-

Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for each canonical and modified nucleoside. A key transition for all deoxynucleosides is the neutral loss of the deoxyribose moiety (116 Da).

-

Example Transitions:

-

dPreQ₀: [M+H]⁺ → [Base+H]⁺

-

dADG: [M+H]⁺ → [Base+H]⁺

-

-

-

Quantification: Create a standard curve using synthetic standards of the modified nucleosides of interest. Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve. Normalize the results to the amount of a canonical nucleoside (e.g., dG) to express the modification level as a ratio (e.g., modifications per 10⁶ dG).

Visualizations: Pathways and Workflows

Figure 1: Biosynthesis pathways for queuosine (Q) in bacteria and archaeosine (G+) in archaea.

Figure 2: Workflow for trapping the TGT-RNA covalent intermediate using this compound.

Conclusion and Future Directions

The study of deazaguanine modifications has expanded from a niche area of tRNA biology to a frontier in epigenetics and host-pathogen interactions. The discovery of 7-deazaguanine derivatives in DNA highlights the remarkable evolutionary plasticity of metabolic pathways and opens new avenues for research. For drug development professionals, the tRNA-guanine transglycosylase remains a potential target for novel antibacterial agents, particularly given its role in the virulence of pathogens like Shigella flexneri. Future research will likely focus on elucidating the full diversity of deazaguanine modifications in various organisms, understanding the precise mechanisms of the DNA modification machinery, and exploring the potential for therapeutic intervention by targeting these unique pathways. The continued use of tools like this compound will be essential in dissecting the intricate molecular mechanisms of the enzymes involved.

References

- 1. Structural and functional insights into human tRNA guanine transgylcosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azadyne.com [azadyne.com]

- 3. The human tRNA-guanine transglycosylase displays promiscuous nucleobase preference but strict tRNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the human tRNA-guanine transglycosylase: Confirmation of the heterodimeric subunit structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of eukaryal tRNA-guanine transglycosylase: insight gained from the heterocyclic substrate recognition by the wild-type and mutant human and Escherichia coli tRNA-guanine transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 9-Deazaguanine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 9-deazaguanine analogs. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents, primarily as inhibitors of purine (B94841) nucleoside phosphorylase (PNP) for the treatment of T-cell-mediated autoimmune diseases and certain cancers, as well as for their antiviral properties. This document details key synthetic methodologies, presents quantitative biological data for prominent analogs, and explores the underlying signaling pathways affected by these compounds.

Introduction to this compound Analogs

This compound is a structural analog of the natural purine base guanine, in which the nitrogen atom at position 9 is replaced by a carbon atom. This modification prevents its cleavage by enzymes that typically recognize the N-glycosidic bond in nucleosides, thereby enhancing its metabolic stability. The core structure of this compound has served as a scaffold for the development of a diverse range of analogs with potent biological activities.

The primary molecular target for many this compound derivatives is purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of 6-oxopurine nucleosides. Inhibition of PNP leads to an accumulation of its substrate, deoxyguanosine, which is selectively toxic to T-lymphocytes. This T-cell specific toxicity forms the basis for the use of PNP inhibitors as immunosuppressive and anti-leukemic agents.

Beyond PNP inhibition, certain this compound analogs, particularly C-nucleosides, have demonstrated significant antiviral activity against a range of viruses.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often involves multi-step procedures. Key strategies include the construction of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization at various positions.

Core Synthesis of this compound

A common route to the this compound core involves the condensation of a substituted pyrimidine (B1678525) with a source for the pyrrole (B145914) ring, followed by cyclization. An improved synthesis of this compound has been described involving the use of a benzyloxymethyl protecting group on a 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone intermediate, followed by reductive cyclization and deprotection.[1]

Synthesis of 9-Substituted Analogs

A versatile method for introducing substituents at the 9-position is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the synthesis of this compound analogs, a 9-iodo-9-deazaguanine derivative is typically coupled with a desired omega-alkynyl compound.[2][3] This approach has been successfully employed in the synthesis of potent PNP inhibitors like 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG).[2][4]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of the 9-iodo-9-deazaguanine derivative in an appropriate anhydrous solvent (e.g., DMF or a mixture of water and isopropanol), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), a copper(I) co-catalyst (e.g., CuI, for traditional Sonogashira), and a base (e.g., an amine like triethylamine (B128534) or an inorganic base like K₂CO₃).

-

Inert Atmosphere: The reaction mixture is typically degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when a copper co-catalyst is used. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

-

Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 9-substituted this compound analog.

For the synthesis of 9-(arylmethyl)-9-deazaguanines, a Friedel-Crafts aroylation followed by a Wolff-Kishner reduction can be employed. This method introduces an arylmethyl group at the 9-position of the deazaguanine core.

Synthesis of C-Nucleoside Analogs

Direct C-glycosylation of this compound under Friedel-Crafts conditions provides a route to 9-deazaguanosine analogs, where a ribofuranosyl moiety is attached directly to the carbon framework of the heterocyclic base.

Biological Activity and Quantitative Data

The biological activity of this compound analogs has been extensively studied, with a primary focus on PNP inhibition and antiviral effects. The following tables summarize key quantitative data for representative compounds.

| Compound Name | Target | IC₅₀ (nM) | Cell Line/Organism | Reference(s) |

| 9-(3,4-Dichlorobenzyl)-9-deazaguanine | PNP | 17 | Human Erythrocyte | |

| 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) | PNP | 8.1 | Human Erythrocyte | |

| homo-DFPP-DG | PNP | 5.3 | Human Erythrocyte | |

| Peldesine (BCX-34) | PNP | Low nanomolar range | Human Erythrocyte | |

| Acyclic 9-deazahypoxanthine phosphonates | PNP | As low as 19 | Human | |

| Acyclic 9-deazahypoxanthine phosphonates | PNP | As low as 4 | Mycobacterium tuberculosis |

Table 1: PNP Inhibitory Activity of this compound Analogs

| Compound | Virus | Activity Metric | Value | Cell Line | Reference(s) |

| 2-Amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | Semliki Forest virus | Prophylactic activity | Good | In vivo (mice) | |

| 2-Amino-6-bromo-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | Semliki Forest virus | Prophylactic activity | Good | In vivo (mice) |

Table 2: Antiviral Activity of this compound C-Nucleoside Analogs

Signaling Pathways and Mechanism of Action

PNP Inhibition and T-Cell Activation

The primary mechanism of action for the immunosuppressive effects of this compound PNP inhibitors is the disruption of the purine salvage pathway in T-cells.

Caption: PNP Inhibition Pathway in T-Cells.

Inhibition of PNP leads to an accumulation of deoxyguanosine, which is then phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are cytotoxic to T-cells, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This disruption of DNA replication ultimately triggers apoptosis in proliferating T-cells.

The T-cell receptor (TCR) signaling cascade is crucial for T-cell activation, proliferation, and effector functions. Inhibition of PNP and the subsequent T-cell apoptosis would effectively abrogate this pathway. Key early events in TCR signaling include the phosphorylation of Lck and ZAP-70. While direct modulation of these kinases by this compound analogs is not the primary mechanism, the downstream consequence of PNP inhibition is the elimination of the T-cells that would otherwise be activated through this pathway.

Caption: T-Cell Receptor Signaling Pathway.

Antiviral Mechanism of Action

The antiviral activity of this compound nucleoside analogs is generally attributed to their ability to act as chain terminators of viral DNA or RNA synthesis. After being phosphorylated intracellularly to their triphosphate form, these analogs are incorporated into the growing viral nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group or a constrained sugar conformation prevents the addition of the next nucleotide, thus halting replication.

Experimental Workflows

General Synthetic Workflow for 9-Substituted Deazaguanine Analogs

Caption: Synthetic Workflow for this compound Analogs.

High-Throughput Screening (HTS) Workflow for PNP Inhibitors

Caption: High-Throughput Screening Workflow for PNP Inhibitors.

Conclusion

Novel this compound analogs represent a promising class of compounds with significant therapeutic potential. Their development as potent and selective PNP inhibitors offers a targeted approach for the treatment of T-cell-mediated disorders. Furthermore, the exploration of this compound C-nucleosides continues to provide new avenues for the discovery of effective antiviral agents. The synthetic strategies and biological evaluation workflows outlined in this guide provide a framework for the continued design and development of next-generation this compound-based therapeutics. Further research focusing on optimizing pharmacokinetic properties and exploring novel substitutions on the deazaguanine scaffold will be crucial for translating these promising compounds into clinical candidates.

References

- 1. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural-based design and synthesis of novel this compound derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of this compound derivatives as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 7-Deazaguanine Derivatives in the Biosynthesis of Queuosine and Archaeosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of post-transcriptional and post-translational modifications, the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G⁺) stand out for their complex structures and critical biological roles. Found in transfer RNA (tRNA), these modifications are crucial for maintaining translational fidelity and efficiency.[1] Queuosine is a 7-deazaguanosine (B17050) derivative found in the wobble position (position 34) of specific tRNAs in most bacteria and eukaryotes, while the related archaeosine is located at position 15 in the D-loop of nearly all archaeal tRNAs.[2][3]

The biosynthesis of these two distinct molecules surprisingly originates from a common pathway, diverging from the key precursor, 7-cyano-7-deazaguanine (preQ₀) . This technical guide provides an in-depth exploration of the enzymatic pathways that utilize 7-deazaguanine (B613801) precursors to synthesize queuosine and archaeosine, offering a summary of quantitative data and detailed experimental protocols for researchers in the field.

Biosynthesis of the Common Precursor: 7-Cyano-7-Deazaguanine (preQ₀)

The journey to both queuosine and archaeosine begins with guanosine-5'-triphosphate (GTP). In both bacteria and archaea, a conserved four-step enzymatic cascade converts GTP into the pivotal intermediate, preQ₀.[2][4] This process remained enigmatic for over 40 years but has now been successfully reconstituted in vitro.

The key enzymes in the synthesis of preQ₀ are:

-

GTP Cyclohydrolase I (GCH I, FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). This initial step is shared with the biosynthesis pathways of folate and biopterin.

-

6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (QueD): Converts H₂NTP to CPH₄.

-

7-Carboxy-7-deazaguanine (CDG) Synthase (QueE): A radical S-adenosylmethionine (SAM) enzyme that catalyzes the unusual transformation of CPH₄ to CDG.

-

7-Cyano-7-deazaguanine (preQ₀) Synthase (QueC): An ATP-dependent enzyme that converts the carboxylate group of CDG into a nitrile group to yield preQ₀, using ammonia (B1221849) as the nitrogen source.

The Divergent Pathways

From preQ₀, the biosynthetic routes to queuosine and archaeosine diverge, employing distinct enzymes and targeting different locations within the tRNA molecule.

Pathway to Queuosine (Bacteria)

In bacteria, preQ₀ is further processed before being incorporated into tRNA. The pathway involves:

-

preQ₀ Reduction: The enzyme QueF reduces preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) .

-

tRNA Insertion: Bacterial tRNA-guanine transglycosylase (TGT), a homodimeric enzyme, catalyzes a base-exchange reaction, inserting preQ₁ into the wobble position (G34) of tRNAs with a GUN anticodon (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr).

-

Maturation to Queuosine: The preQ₁-modified tRNA undergoes two final enzymatic steps to become mature queuosine (Q). S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) adds a ribosyl group, and epoxyqueuosine reductase (QueG) completes the synthesis.

Pathway to Archaeosine (Archaea)

In Archaea, preQ₀ is directly incorporated into tRNA and subsequently modified.

-

Direct tRNA Insertion: Archaeal tRNA-guanine transglycosylase (arcTGT) directly exchanges the guanine (B1146940) at position 15 in the D-loop of archaeal tRNAs for preQ₀.

-

Conversion to Archaeosine: The final step, the conversion of preQ₀-tRNA to archaeosine (G⁺)-tRNA, is catalyzed by Archaeosine Synthase (ArcS) in Euryarchaeota. In some Crenarchaeota that lack ArcS homologs, this function can be performed by other enzymes, such as GAT-QueC or QueF-like proteins. A more complex mechanism has been identified in some euryarchaea where ArcS first catalyzes a lysine (B10760008) transfer to the preQ₀-tRNA intermediate, which is then converted to G⁺ by a radical SAM enzyme known as RaSEA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on the antiviral properties of 9-deazaguanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine, a carbocyclic analog of the natural purine (B94841) guanine (B1146940), represents a significant scaffold in the development of antiviral therapeutics. Its structural modification, specifically the replacement of the nitrogen atom at position 9 with a carbon atom, confers unique biochemical properties that have been exploited to design potent inhibitors of viral replication. This in-depth technical guide provides a comprehensive literature review of the antiviral properties of this compound and its derivatives, focusing on their mechanism of action, spectrum of activity, and the experimental methodologies used to elucidate their therapeutic potential.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The primary and most extensively studied mechanism of action for many this compound derivatives is the potent and selective inhibition of purine nucleoside phosphorylase (PNP).[1][2][3][4][5] PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (inosine, guanosine, and their 2'-deoxy analogs) to the corresponding purine base and (deoxy)ribose-1-phosphate.

Inhibition of PNP by this compound analogs leads to an accumulation of its substrates, particularly deoxyguanosine. In T-lymphocytes, which have high levels of deoxycytidine kinase, the excess deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP). The elevated intracellular concentration of dGTP allosterically inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair. The resulting imbalance in the dNTP pool induces cell cycle arrest and apoptosis, leading to T-cell-specific cytotoxicity. This targeted immunomodulatory effect is the basis for the investigation of PNP inhibitors in T-cell malignancies and autoimmune diseases. While this mechanism is primarily directed at host cells, the modulation of the immune response can have indirect antiviral effects.

Furthermore, some derivatives of this compound may exert direct antiviral effects through mechanisms that are independent of PNP inhibition, such as by acting as substrates for viral enzymes after intracellular phosphorylation, though this is less commonly reported for this specific class of compounds compared to other nucleoside analogs.

Antiviral Spectrum and Potency

Derivatives of this compound have demonstrated a range of antiviral activities against various DNA and RNA viruses. The quantitative data for the antiviral efficacy and cytotoxicity of selected this compound analogs and related compounds are summarized in the tables below.

Table 1: Antiviral Activity of this compound Derivatives and Related Compounds against RNA Viruses

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2-Amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | Semliki Forest Virus | In vivo (mice) | Prophylactic activity noted | - | - | |

| 2-Amino-6-bromo-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | Semliki Forest Virus | In vivo (mice) | Prophylactic activity noted | - | - | |

| 7-Deazaneplanocin A (7-DNPA) | Hepatitis C Virus (HCV) | Huh7 ET | 1.8 - 20.1 | >100 | >5-55 | |

| 7-Substituted-7-DNPA Analogs | Hepatitis C Virus (HCV) | Huh7 ET | 1.8 - 20.1 | >100 | >5-55 | |

| 7-Deazaneplanocin A (7-DNPA) | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.3 - 3.3 | >100 | >30-333 | |

| 7-Substituted-7-DNPA Analogs | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.3 - 3.3 | >100 | >30-333 | |

| 1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleoside (Prodrug 9a) | Hepatitis C Virus (HCV) | Replicon | 0.085 | 3.4 | 40 |

Table 2: Antiviral Activity of Guanosine Analogs (Related to this compound) against DNA Viruses (Herpesviruses)

| Compound/Derivative | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| SKI 1008 | Murine Cytomegalovirus (MCMV) | - | 0.51 | 600 | 1176 | |

| Ganciclovir | Murine Cytomegalovirus (MCMV) | - | 1.65 | 461 | 279 | |

| PMEG | Murine Cytomegalovirus (MCMV) | - | 0.06 | 12.1 | 202 | |

| SKI 1008 | Human Cytomegalovirus (HCMV) | - | 0.24 | >100 | >417 | |

| Ganciclovir | Human Cytomegalovirus (HCMV) | - | 0.16 | >100 | >625 | |

| PMEG | Human Cytomegalovirus (HCMV) | - | 0.02 | 12.1 | 605 |

Experimental Protocols

The evaluation of the antiviral properties of this compound derivatives relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay for Antiviral Activity (IC50/EC50 Determination)

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero, BHK-21, or Huh-7) is prepared in multi-well plates.

-

Virus Inoculation: The cells are infected with a known titer of the virus, sufficient to produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

-

Compound Treatment: The virus inoculum is pre-incubated with serial dilutions of the test compound (e.g., a this compound derivative) for 1 hour at 37°C before being added to the cell monolayer. Alternatively, the cells can be pre-treated with the compound before viral infection.

-

Adsorption: The virus/compound mixture is allowed to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Quantification: The cell monolayer is fixed (e.g., with 10% formalin) and stained with a dye such as crystal violet. The plaques are then counted for each compound concentration.

-

Data Analysis: The percentage of plaque reduction compared to the virus control (no compound) is calculated for each concentration. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

-

Cell Culture: Uninfected host cells are seeded in multi-well plates at the same density as in the antiviral assay.

-

Compound Treatment: The cells are treated with the same serial dilutions of the test compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The percentage of cell viability compared to the cell control (no compound) is calculated for each concentration. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

References

- 1. 2'-deoxyguanosine toxicity for B and mature T lymphoid cell lines is mediated by guanine ribonucleotide accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. JCI - Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity [jci.org]

- 4. This compound derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of this compound derivatives as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Synthetic 9-Deazaguanine Analogs as Potent Inhibitors of Purine Nucleoside Phosphorylase (PNP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-deazaguanine scaffold has emerged as a cornerstone in the design of potent inhibitors targeting purine (B94841) nucleoside phosphorylase (PNP), an enzyme of significant therapeutic interest. While natural products featuring this specific moiety have not been identified, extensive research into synthetic analogs has yielded a class of compounds with profound biological activity. This technical guide provides a comprehensive overview of synthetic this compound derivatives, with a focus on their role as PNP inhibitors. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their synthesis and evaluation. Quantitative data on their inhibitory potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Therapeutic Target - Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. In humans, PNP plays a critical role in T-cell proliferation. A deficiency in PNP activity leads to a severe T-cell mediated immunodeficiency, highlighting its importance in immune function. This has made PNP a compelling target for the development of inhibitors to modulate T-cell activity in various disease contexts, including T-cell mediated autoimmune diseases, organ transplant rejection, and certain types of leukemia and lymphoma.

This compound: A Privileged Scaffold for PNP Inhibition

This compound is a synthetic purine analog where the nitrogen atom at the 9-position of the purine ring is replaced by a carbon atom. This structural modification confers resistance to enzymatic cleavage by PNP while retaining the ability to bind to the enzyme's active site with high affinity. The development of this compound derivatives has been a major focus in the quest for potent and selective PNP inhibitors.

Quantitative Analysis of this compound-Based PNP Inhibitors

The inhibitory potency of various synthetic this compound derivatives against PNP has been extensively studied. The following table summarizes key quantitative data for some of the most potent compounds, providing a comparative view of their efficacy.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| 9-Benzyl-9-deazaguanine (BDG) | Human Erythrocyte PNP | Not specified | ~8.0 µM | [1] |

| 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) | Calf Spleen PNP | 4.4 nM (apparent) | Not specified | [2] |

| 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) | Human Erythrocyte PNP | 8.1 nM (apparent) | Not specified | [2] |

| homo-DFPP-DG | Human Erythrocyte PNP | 5.3 nM (apparent) | Not specified | [2][3] |

Signaling Pathways and Experimental Workflows

The Role of PNP in Purine Metabolism and T-Cell Activation

The inhibition of PNP has a direct impact on the purine salvage pathway, leading to an accumulation of its substrate, deoxyguanosine. In T-cells, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This ultimately leads to apoptosis of proliferating T-cells.

General Workflow for the Synthesis and Evaluation of this compound PNP Inhibitors

The development of novel this compound-based PNP inhibitors typically follows a structured workflow, from chemical synthesis to biological evaluation.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound analogs often involves multi-step chemical reactions. A common strategy is the Sonogashira coupling reaction between a 9-deaza-9-iodoguanine derivative and an appropriate terminal alkyne.

Example Protocol: Sonogashira Coupling for the Synthesis of DFPP-DG Analogs

-

Preparation of the 9-deaza-9-iodoguanine derivative: Protect the amino and hydroxyl groups of this compound using standard protecting group chemistry. Introduce an iodine atom at the 9-position of the pyrrolo[2,3-d]pyrimidine core.

-

Preparation of the ω-alkynyldifluoromethylene phosphonates: Synthesize the desired phosphonate (B1237965) side chain with a terminal alkyne functionality.

-

Sonogashira Coupling Reaction:

-

Dissolve the protected 9-deaza-9-iodoguanine derivative in a suitable solvent (e.g., DMF).

-

Add the ω-alkynyldifluoromethylene phosphonate, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

-

Deprotection and Purification:

-

Remove the protecting groups under appropriate conditions.

-

Purify the final product using column chromatography or preparative HPLC.

-

Characterize the compound using NMR spectroscopy and mass spectrometry.

-

PNP Inhibition Assay

The inhibitory activity of the synthesized compounds against PNP is typically determined using a spectrophotometric assay that monitors the conversion of a substrate to a product.

Example Protocol: Spectrophotometric PNP Inhibition Assay

-

Reagents and Buffers:

-

Purified PNP enzyme (e.g., from human erythrocytes or calf spleen).

-

Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Substrate: Inosine or guanosine.

-

Coupling enzyme: Xanthine (B1682287) oxidase.

-

Indicator: The production of uric acid is monitored by the increase in absorbance at 293 nm.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, xanthine oxidase, and varying concentrations of the test compound.

-

Add the PNP enzyme and pre-incubate for a specified time.

-

Initiate the reaction by adding the substrate (inosine or guanosine).

-

Monitor the change in absorbance at 293 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Conclusion and Future Directions

Synthetic this compound analogs represent a highly successful class of PNP inhibitors with significant therapeutic potential. The continuous exploration of this chemical space, guided by structure-activity relationship studies and computational modeling, is expected to yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to this exciting field. Future research may focus on the development of orally bioavailable this compound derivatives and their evaluation in preclinical and clinical settings for a range of immunological disorders and cancers.

References

- 1. This compound derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Molecular Maze: A Technical Guide to the Action of 9-Deazaguanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine, a synthetic analog of the natural purine (B94841) guanine, has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its primary target, the enzyme Purine Nucleoside Phosphorylase (PNP). By elucidating its inhibitory effects on this key enzyme in the purine salvage pathway, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development, particularly in the fields of oncology, immunology, and virology. This document details the quantitative inhibitory data, experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The principal molecular mechanism underlying the biological effects of this compound is its potent and competitive inhibition of Purine Nucleoside Phosphorylase (PNP). PNP is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (inosine, guanosine, and their deoxy- forms) to the corresponding purine bases (hypoxanthine and guanine) and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate.

By inhibiting PNP, this compound and its derivatives disrupt the normal flow of the purine salvage pathway. This inhibition leads to an accumulation of PNP substrates, particularly deoxyguanosine. In certain cell types, such as T-lymphocytes, the accumulation of deoxyguanosine leads to its phosphorylation to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This selective toxicity towards T-cells makes PNP inhibitors, like this compound, promising candidates for the treatment of T-cell mediated autoimmune diseases and T-cell malignancies.

Quantitative Data: Inhibitory Potency of this compound and Its Derivatives

The inhibitory potency of this compound and its various derivatives against Purine Nucleoside Phosphorylase (PNP) has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature, providing a comparative overview of their efficacy.

| Compound | Enzyme Source | Ki (nM) | IC50 (nM) | Reference |

| 9-Deazaguanosine | Human Erythrocytic PNP | 29,000 | - | [1] |

| 5'-deoxy-5'-iodo-9-deazainosine | Human Erythrocytic PNP | 180 | - | [1] |

| CI-972 | PNP | 830 | - | [1] |

| 9-Benzyl-9-deazaguanine | Calf Spleen PNP | 12 | - | |

| 9-(3,4-dichlorobenzyl)-9-deazaguanine | PNP | - | 17 | [2] |

| (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine | Mammalian PNP | - | 6 | |

| Acyclic 9-deazahypoxanthine phosphonate (B1237965) derivative | Human PNP | - | 19 | |

| Acyclic 9-deazahypoxanthine phosphonate derivative | Mycobacterium tuberculosis PNP | - | 4 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Inhibition of the Purine Salvage Pathway by this compound.

Caption: Workflow for a Spectrophotometric PNP Inhibition Assay.

Experimental Protocols

Spectrophotometric Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on PNP by monitoring the enzymatic conversion of a substrate, such as inosine, to hypoxanthine, which is then converted to uric acid by xanthine (B1682287) oxidase, leading to an increase in absorbance at 293 nm.

Materials:

-

Purified PNP enzyme

-

Inosine (substrate)

-

Xanthine Oxidase (coupling enzyme)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of inosine in potassium phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

-

Prepare a working solution of PNP enzyme and xanthine oxidase in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Potassium phosphate buffer

-

Inosine solution

-

Varying concentrations of this compound solution (for test wells) or solvent control (for control wells).

-

Xanthine oxidase solution.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the PNP enzyme solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm every minute for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest (e.g., a T-lymphoblastic cell line)

-

Complete cell culture medium

-

This compound

-

Deoxyguanosine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium, with and without the addition of deoxyguanosine.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for a further 15-30 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

HPLC Analysis of Intracellular Purine Metabolites

This protocol provides a general framework for the analysis of intracellular purine metabolites, such as dGTP, using High-Performance Liquid Chromatography (HPLC) to assess the downstream effects of PNP inhibition by this compound.

Materials:

-

Cultured cells treated with this compound and deoxyguanosine

-

Perchloric acid (PCA) or other suitable extraction buffer

-

Potassium carbonate (K2CO3) for neutralization

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector

-

Mobile phase (e.g., ammonium (B1175870) phosphate buffer with a methanol (B129727) or acetonitrile (B52724) gradient)

-

Standards for purine metabolites (e.g., dGTP)

Procedure:

-

Sample Preparation (Cell Extraction):

-

After treating the cells as described in the cell viability assay, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding ice-cold PCA and vortexing.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at high speed to pellet the protein debris.

-

Neutralize the supernatant with K2CO3.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Collect the supernatant containing the intracellular metabolites.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the sample onto the HPLC column.

-

Elute the metabolites using a pre-defined gradient of the mobile phase.

-

Monitor the elution of the metabolites using a UV detector at a specific wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the purine metabolites of interest by comparing their retention times with those of the standards.

-

Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

-

Compare the levels of metabolites in treated cells to those in control cells.

-

Conclusion

This compound exerts its primary biological effects through the potent and competitive inhibition of Purine Nucleoside Phosphorylase. This mode of action disrupts purine metabolism, leading to the accumulation of cytotoxic metabolites in specific cell populations, particularly T-lymphocytes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the molecular pharmacology of this compound and its derivatives. The continued exploration of this class of compounds holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Biochemical and pharmacological properties of CI-972, a novel this compound analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Computational Docking Studies of 9-Deazaguanine with Target Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of 9-deazaguanine and its derivatives with their target enzymes. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a purine (B94841) analog that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against key enzymes involved in purine metabolism. Its structural similarity to guanine (B1146940) allows it to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives and in the rational design of novel, potent, and selective inhibitors. This guide will delve into the specifics of these in silico investigations, with a primary focus on the most prominent target, Purine Nucleoside Phosphorylase (PNP).

Target Enzymes for this compound

The primary and most extensively studied target for this compound and its analogs is Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Inhibition of PNP can lead to the accumulation of its substrates, particularly deoxyguanosine, which is selectively toxic to T-cells. This makes PNP an attractive target for the development of immunosuppressive and anti-cancer agents.

While PNP is the principal target, the broader class of purine-binding enzymes could potentially interact with this compound. However, the vast majority of published research on the computational docking of this compound derivatives centers on PNP.

Quantitative Data from Inhibition Studies